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Compound of Interest

Compound Name: 5-Amino-4-bromo-2-chlorophenol

Cat. No.: B3027061

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-4-bromo-2-
chlorophenol

Introduction

5-Amino-4-bromo-2-chlorophenol is a halogenated and aminated phenolic compound. As a
substituted aromatic molecule, it serves as a versatile intermediate in organic synthesis,
particularly within the pharmaceutical and specialty chemical industries. The precise
arrangement of its functional groups—hydroxyl, amino, bromo, and chloro—imparts a unique
electronic and steric profile, dictating its reactivity, stability, and physical behavior. For
researchers and drug development professionals, a thorough understanding of its
physicochemical properties is not merely academic; it is a prerequisite for successful process
development, formulation, quality control, and safety management.

This guide provides a detailed examination of the core physicochemical attributes of 5-Amino-
4-bromo-2-chlorophenol, grounded in available technical data. It offers insights into the
causality behind its properties and outlines robust methodologies for its analytical
characterization, ensuring scientific integrity and practical applicability.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent
scientific investigation. The structural arrangement of 5-Amino-4-bromo-2-chlorophenol is
key to understanding its properties.
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e |[UPAC Name: 5-amino-4-bromo-2-chlorophenol

o CAS Number: 1232505-77-9

e Molecular Formula: CeHsBrCINO

e Canonical SMILES: C1=C(C(=C(C=C1N)Br)O)CI

e InChl Key: AHVAEBUVWFXKIV-UHFFFAOY SA-N
Caption: 2D structure of 5-Amino-4-bromo-2-chlorophenol.

Core Physicochemical Properties

The interplay of the functional groups defines the macroscopic and microscopic properties of
the compound. These parameters are critical for predicting its behavior in various chemical and
biological systems.

Property Value Source(s)
Molecular Weight 222.47 g/mol
Physical Form Solid, Powder
Melting Point -185 - 189 °C (for a related o
isomer)
Boiling Point Data not readily available
Solubility Insoluble in water [2]
pKa (Phenolic OH) Estimated ~8.5 - 9.5
Partition Coefficient (logP) ca. -0.09 (for a related isomer) [1]

Expert Insights:

e Melting Point: The relatively high melting point is indicative of a stable crystalline lattice
structure, likely influenced by intermolecular hydrogen bonding between the phenolic
hydroxyl and amino groups, as well as dipole-dipole interactions from the C-Cl and C-Br
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bonds. Note: The provided melting point is for a related isomer and should be considered an
estimate; experimental verification is required.

o Solubility: Low aqueous solubility is expected for a polysubstituted benzene ring. While the
amino and hydroxyl groups can participate in hydrogen bonding with water, the hydrophobic
nature of the aromatic core and the large halogen atoms dominate. Solubility is expected to
be higher in polar organic solvents like methanol, ethanol, and acetone.

o Acidity (pKa): The pKa of the phenolic proton is a crucial parameter influencing its ionization
state in different pH environments. Compared to phenol (pKa = 10), the electron-withdrawing
inductive effects of the chlorine and bromine atoms are expected to increase the acidity
(lower the pKa) of the hydroxyl group by stabilizing the resulting phenoxide anion.[3]
Conversely, the amino group is an electron-donating group via resonance, which would tend
to decrease acidity (raise the pKa).[3] The net effect of these competing influences results in
an estimated pKa in the range of 8.5 to 9.5, making it a weak acid.

 Lipophilicity (logP): The partition coefficient (logP) measures the lipophilicity of a compound.
The negative logP value for a related isomer suggests it is more hydrophilic than lipophilic,
which is somewhat counterintuitive given its structure.[1] This value may be influenced by the
experimental conditions (pH 7.5) where the molecule could be partially ionized.[1] For the
neutral molecule, a positive logP would be expected. This parameter is critical for predicting
membrane permeability and potential for bioaccumulation.

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural fingerprint of the molecule.

e H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to
show distinct signals for the aromatic protons and the protons on the amino and hydroxyl
groups. The two aromatic protons will appear as singlets or doublets (depending on the
solvent and resolution) in the aromatic region (approx. 6.5-7.5 ppm). The chemical shifts will
be influenced by the electronic effects of the adjacent substituents. The NHz2 and OH protons
will appear as broad singlets, and their chemical shifts will be highly dependent on the
solvent, concentration, and temperature due to hydrogen bonding.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum will display six
distinct signals for the aromatic carbons. The carbons bonded to the heteroatoms (O, N, Cl,
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Br) will have characteristic chemical shifts. For example, the carbon attached to the hydroxyl
group (C-OH) will be significantly downfield (deshielded).

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands
confirming the presence of the key functional groups. Expected peaks include:

o O-H stretch: A broad band around 3200-3600 cm~1 for the phenolic hydroxyl group.

N-H stretch: Two sharp peaks in the range of 3300-3500 cm~1 for the primary amine.

[¢]

[e]

C=C stretch: Aromatic ring vibrations around 1450-1600 cm~1.

o

C-0 stretch: A strong band around 1200-1260 cm™1.

[¢]

C-Cl and C-Br stretches: In the fingerprint region, typically below 800 cm~1,

o MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the
compound. The fragmentation pattern will show characteristic losses of substituents. A key
feature will be the isotopic pattern of the molecular ion peak due to the natural abundance of
bromine (7°Br and 81Br in an approximate 1:1 ratio) and chlorine (3*Cl and 3’Cl in an
approximate 3:1 ratio), resulting in a complex M, M+2, M+4 pattern that is highly diagnostic.

Methodologies for Analytical Characterization

Accurate and precise quantification is essential for quality control and research applications.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a
standard and robust technique for analyzing chlorophenol and aminophenol derivatives.[4][5][6]

Protocol: Purity and Quantification by RP-HPLC

This protocol describes a self-validating system for the quantitative analysis of 5-Amino-4-
bromo-2-chlorophenol.

1. Principle: The compound is separated on a non-polar stationary phase (C18) based on its
hydrophobicity, using a polar mobile phase for elution. Quantification is achieved by UV
detection at a wavelength of maximum absorbance (Amax), which should be determined
experimentally (typically between 280-300 nm for such structures).
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. Instrumentation and Conditions:

System: High-Performance Liquid Chromatography (HPLC) with a UV-Vis Detector.

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 yum particle size).

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM
phosphate buffer, pH adjusted to 3.0) and an organic modifier (e.g., Acetonitrile or Methanol).
The exact ratio must be optimized to achieve good peak shape and resolution.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: Amax (determined experimentally).

Injection Volume: 10 pL.

. Reagent and Standard Preparation:

Mobile Phase A: Prepare a 20 mM monobasic sodium phosphate solution in HPLC-grade
water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 um membrane.[4]

Mobile Phase B: HPLC-grade Acetonitrile.[4]

Standard Stock Solution (100 pg/mL): Accurately weigh 10 mg of 5-Amino-4-bromo-2-
chlorophenol reference standard and dissolve in a 100 mL volumetric flask with a suitable
solvent (e.g., methanol or the mobile phase), sonicating if necessary.

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 pg/mL)
by serially diluting the stock solution with the mobile phase.

. Analysis and Validation:

System Suitability: Inject the middle concentration standard five times. The relative standard
deviation (RSD) of the peak area should be <2.0%.
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 Linearity: Inject the calibration standards in triplicate. Plot the average peak area against
concentration and perform a linear regression. The coefficient of determination (R?) should
be > 0.999.[6]

o Accuracy (Recovery): Perform recovery studies by spiking a blank matrix with the analyte at
low, medium, and high concentrations. The recovery should be within 98-102%.

o Sample Analysis: Prepare the sample solution at a concentration within the linear range and
inject. Quantify using the calibration curve.

Preparation

Prepare Standard Prepare Calibration . .
Stock Solution Standards (1-50 pg/mL) HPLC Analysis Data Processing
‘( Inject into Separation on UV Detection Measure Generate Quantify
" (RP-HPLC System C18 Column at Amax Peak Area Calibration Curve (R20.999) Analyte
Prepare Sample
Solution

Click to download full resolution via product page
Caption: Experimental workflow for RP-HPLC analysis.

Safety and Handling

Based on safety data for the compound and its isomers, 5-Amino-4-bromo-2-chlorophenol
should be handled with care.

e GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),
H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled),
H335 (May cause respiratory irritation).[7]

e GHS Pictogram: GHSO07 (Exclamation mark).

o Precautionary Statements:
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o Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective
clothing/eye protection/face protection), P270 (Do not eat, drink or smoke when using this
product).[7][8]

o Handling: Use only in a well-ventilated area or under a chemical fume hood.[1][7] Avoid
generating dust. Keep containers tightly sealed when not in use.

o First Aid: In case of contact with eyes, rinse immediately with plenty of water.[7] If on skin,
wash with soap and water.[7] If inhaled, move to fresh air.[7] If swallowed, give a glass of
water and seek medical attention.[7]

Conclusion

5-Amino-4-bromo-2-chlorophenol is a substituted phenol with a distinct set of
physicochemical properties governed by the cumulative effects of its amino, bromo, chloro, and
hydroxyl functional groups. Its solid state, moderate melting point, and low aqueous solubility
are key considerations for handling and formulation. The compound's spectroscopic profile
provides a reliable means of structural confirmation, while analytical techniques like RP-HPLC
offer a robust method for quantification and purity assessment. A comprehensive understanding
of these properties, coupled with stringent adherence to safety protocols, is fundamental for the
effective and safe utilization of this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromo-2-chlorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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